2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1-(furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-9-3-1-4-10(14)8(9)7-11(15)12-5-2-6-16-12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPQZHDJQETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)C2=CC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dichlorophenyl Furan Derivatives: A Technical Guide to Unlocking Therapeutic Targets
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dichlorophenyl Furan Scaffold
The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, celebrated for its wide spectrum of biological activities.[1][2] Its derivatives are integral to numerous natural products and synthetic pharmaceuticals, demonstrating effects ranging from antimicrobial to anticancer.[3][4][5] The strategic incorporation of a dichlorophenyl moiety onto the furan core significantly enhances the therapeutic potential of these molecules. This substitution pattern can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity for specific biological targets and overall pharmacokinetic properties.[5] This technical guide provides an in-depth exploration of the key therapeutic targets of dichlorophenyl furan derivatives, focusing on their mechanisms of action in oncology, infectious diseases, and inflammatory conditions. We will detail the experimental methodologies required for their evaluation and synthesize current structure-activity relationship (SAR) data to empower the rational design of next-generation therapeutics.
Part 1: Key Therapeutic Targets and Mechanisms of Action
Dichlorophenyl furan derivatives have demonstrated efficacy across multiple therapeutic areas, primarily by interacting with specific molecular targets that are critical for disease progression.
Anticancer Activity: Targeting Microtubule Dynamics
A primary and well-documented therapeutic target for dichlorophenyl furan derivatives is tubulin , the protein subunit of microtubules.[6][7] Microtubules are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Mechanism of Action: Many dichlorophenyl furan derivatives function as tubulin polymerization inhibitors . They bind to the colchicine binding site on β-tubulin, which destabilizes the microtubule structure.[1][6] This disruption prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[6][8] Several synthesized pyrazoline and pyridine derivatives of 5-(4-chlorophenyl)furan have shown cytotoxicity against leukemia cell lines with IC50 values more potent than the reference drug, colchicine.[6][7]
The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of tubulin polymerization inhibition.
Anticancer Activity: Modulation of Cellular Signaling Pathways
Beyond microtubule disruption, certain furan derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
Mechanism of Action: Western blot analyses have suggested that some furan compounds can promote the activity of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) .[9] PTEN acts as a critical negative regulator of the PI3K/Akt and Wnt/β-catenin signaling pathways.[9] By activating PTEN, these derivatives can suppress these pro-survival and proliferative pathways, leading to an antiproliferative effect on cancer cells.[9] This has been observed in studies against cervical (HeLa) and colorectal (SW620) cancer cell lines.[9]
Caption: Modulation of PTEN/PI3K/Wnt signaling.
Antimicrobial Activity: Targeting Essential Bacterial Enzymes
Dichlorophenyl furan derivatives, particularly chalcones and their corresponding Δ²-pyrazoline forms, have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Mechanism of Action: A key molecular target identified for these compounds is glucosamine-6-phosphate synthase (GlcN-6-P synthase) .[10][11] This enzyme is crucial for the biosynthesis of the bacterial cell wall, as it catalyzes the formation of D-glucosamine-6-phosphate, a vital precursor. By inhibiting this enzyme, the derivatives disrupt cell wall integrity, leading to microbial cell death. Molecular docking studies suggest that potent furan-derived chalcones and pyrazolines bind to the active site of GlcN-6-P synthase, likely mimicking the natural substrate.[10][11]
Anti-inflammatory Activity: Suppression of Inflammatory Mediators
The anti-inflammatory properties of furan derivatives are linked to their ability to modulate signaling pathways involved in the inflammatory response.[12][13]
Mechanism of Action: Studies on related furan structures show they can exert anti-inflammatory effects through multiple mechanisms. This includes the dual inhibition of cyclooxygenase-2 (COX-2) activity and the suppression of lipopolysaccharide (LPS)-induced inflammatory gene expression.[14] This suppression is mediated by inactivating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] By inhibiting the phosphorylation of IκB-α and preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of pro-inflammatory mediators like iNOS, TNF-α, IL-6, and IL-1β.[14] Furthermore, some derivatives can scavenge free radicals and reduce oxidative stress, which contributes to their anti-inflammatory profile.[12][15]
Part 2: Structure-Activity Relationship (SAR) Insights
The biological activity of dichlorophenyl furan derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for optimizing potency and selectivity.
-
Substitution on the Furan Ring: The position and nature of substituents on the furan ring are critical. For anticancer activity, derivatives of 5-(4-chlorophenyl)furan modified with pyrazoline or pyridine rings at the 2-position have demonstrated potent tubulin polymerization inhibition.[6][7] The oxygen atom within the furan ring itself is thought to be important for potential hydrogen bond formation with target proteins.[7]
-
The Dichlorophenyl Moiety: The presence and position of the chlorine atoms on the phenyl ring influence activity. While many potent compounds feature a 4-chlorophenyl group[6], others with 2,4-dichloro[10] or 3,4-dichloro substitutions have also shown significant biological effects in different contexts, such as antimicrobial and anti-inflammatory activities.[13][16]
-
Hybrid Molecules: Incorporating other heterocyclic systems, such as pyrazoline, can significantly enhance activity.[10] For example, pyrazoline derivatives of dichlorophenyl furan chalcones were found to be potent antimicrobial agents.[10][11] The addition of tertiary amine terminals to a pyrazoline ring via an acetyl linker has been shown to produce compounds with excellent activity as colchicine binding site inhibitors.[7]
Part 3: Experimental Workflows and Protocols
Validating the therapeutic potential of dichlorophenyl furan derivatives requires a systematic approach involving a cascade of in vitro and in silico assays.
Caption: Drug discovery workflow for furan derivatives.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of test compounds on the polymerization of tubulin into microtubules.
Principle: This assay measures the increase in absorbance (or fluorescence) as soluble tubulin dimers polymerize into microtubules in the presence of GTP. Inhibitors will suppress this increase.
Materials:
-
Purified bovine brain tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate) solution
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., Colchicine, Paclitaxel)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer or fluorometer (340 nm)
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Prepare working solutions of test compounds and controls in polymerization buffer.
-
Reaction Mixture: In a 96-well plate on ice, add the following to each well:
-
Polymerization buffer.
-
Tubulin solution (final concentration ~1-2 mg/mL).
-
Test compound at various concentrations (final DMSO concentration <1%). Include wells for a positive control (e.g., colchicine) and a negative control (DMSO vehicle).
-
-
Initiation: To initiate polymerization, add GTP solution (final concentration ~1 mM) to each well.
-
Measurement: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis:
-
Causality: The rate of increase in absorbance is directly proportional to the rate of tubulin polymerization. An inhibitor will reduce this rate.
-
Plot absorbance vs. time for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
-
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Test compounds
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Causality: This incubation period allows the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
Data Summary Table
The following table summarizes the reported in vitro anticancer activity of representative 5-(4-chlorophenyl)furan derivatives.
| Compound ID | Modification on Furan Ring | Target Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c | Pyrazoline derivative | Leukemia SR | 0.09 | 95.2 | [6][7] |
| 7e | Pyrazoline derivative | Leukemia SR | 0.05 | 96.0 | [6][7] |
| 11a | Pyridine derivative | Leukemia SR | 0.06 | 96.3 | [6][7] |
| Colchicine | Reference Drug | Leukemia SR | >0.1 | Not Reported | [1] |
Challenges and Future Directions
While dichlorophenyl furan derivatives hold significant promise, challenges remain. Issues of solubility, metabolic stability, and off-target toxicity must be addressed through medicinal chemistry optimization. Future research should focus on:
-
Expanding Target Space: Investigating other potential targets, such as kinases, topoisomerases, or epigenetic modulators.
-
Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells to minimize side effects.
-
In Vivo Evaluation: Progressing the most promising compounds into preclinical animal models for inflammation, infection, and cancer to evaluate their efficacy and safety profiles.
-
Neuroprotective Potential: Exploring the recently highlighted antioxidant and anti-inflammatory properties of furan derivatives for applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[15]
Conclusion
Dichlorophenyl furan derivatives represent a versatile and potent class of compounds with a diverse range of therapeutic applications. Their ability to interact with fundamental cellular machinery—from the cytoskeleton via tubulin inhibition to critical signaling pathways like PI3K/Akt and NF-κB—positions them as high-value scaffolds for drug discovery. By leveraging a deep understanding of their molecular targets and applying rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.
References
-
Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. Future Medicinal Chemistry, 10(16). Retrieved February 14, 2026, from [Link]
-
Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(16), 1913-1931. Available at: [Link]
-
Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qurain, N. A., & Badria, F. A. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Molecules, 29(1), 169. Available at: [Link]
-
Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M., Al-Qurain, N. A., & Badria, F. A. (2024). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆-pyrazoline Derivatives. ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and biological evaluation of some novel furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. Available at: [Link]
-
Al-Warhi, T., Rizk, E., Al-Shammari, M., Al-Omair, M. A., & Al-Wabli, R. I. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549. Available at: [Link]
-
Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385-394. Available at: [Link]
-
Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. Retrieved February 14, 2026, from [Link]
-
Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2018). Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. Taylor & Francis Online. Retrieved February 14, 2026, from [Link]
-
Synthesis and biological activity studies of furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Köksal, M., Göktaş, O., & Altanlar, N. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(10), 510-514. Available at: [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, C., Li, J., & Zhang, H. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 108-120. Available at: [Link]
-
Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Research in Engineering and Science, 12(1), 20-29. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]
-
Park, J. W., Lee, S. H., Kim, J. H., Kim, J. Y., Shin, S. Y., Kim, Y., et al. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation. British Journal of Pharmacology, 165(6), 1926-1940. Available at: [Link]
-
Synthesis, anti-exudative and anti-inflammatory properties of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Molecules, 27(19), 6610. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Assessment of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Executive Summary
This technical guide outlines the preliminary cytotoxicity assessment protocol for 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as NCE-FurDcl ). As a New Chemical Entity (NCE) combining a lipophilic 2,6-dichlorophenyl ring with a metabolically labile furan moiety, this compound presents specific toxicological challenges that standard "off-the-shelf" screening may miss.
This guide moves beyond generic ISO 10993-5 templates to address the specific structure-activity relationship (SAR) of furan-based aryl ketones. It prioritizes the detection of reactive metabolites (cis-2-butene-1,4-dial) generated via Cytochrome P450 bioactivation.[1][2]
Part 1: Chemical Context & Mechanistic Risk Profiling
Before initiating wet-lab experiments, the researcher must understand the molecular "warheads" present in NCE-FurDcl.
Structural Pharmacophores
-
2,6-Dichlorophenyl Moiety: Provides significant steric hindrance and lipophilicity (LogP > 3.0 estimated). This facilitates rapid membrane permeation but may reduce solubility in aqueous media, necessitating careful DMSO vehicle optimization.
-
Ethan-1-one Bridge: Unlike chalcones (enones), this saturated bridge lacks direct Michael acceptor activity, reducing the risk of non-specific alkylation of cellular thiols.
-
Furan Ring (Critical Alert): The furan ring is a structural alert for metabolic toxicity. It is not inherently toxic but undergoes bioactivation by CYP450 enzymes (specifically CYP2E1) to form reactive dialdehydes.
The Bioactivation Pathway (Graphviz Visualization)
Standard fibroblast assays (e.g., L929) often lack sufficient CYP expression to detect furan toxicity. The following pathway illustrates why metabolically competent cells (HepG2 or primary hepatocytes) are required.
Caption: Figure 1. Mechanism of furan ring bioactivation. Toxicity is driven by the CYP2E1-mediated opening of the furan ring into the reactive aldehyde cis-2-butene-1,4-dial.
Part 2: Experimental Design & Cell Line Selection
To validate safety, we employ a Dual-Cell Model . This distinguishes between basal cytotoxicity (membrane disruption) and metabolic toxicity.
| Parameter | Model A: NIH/3T3 (Fibroblasts) | Model B: HepG2 (Hepatocellular Carcinoma) |
| Role | General Cytotoxicity Control | Metabolic Toxicity Target |
| CYP450 Expression | Negligible | Moderate/High (Inducible) |
| Relevance | Connective tissue contact (ISO 10993-5 standard) | Liver toxicity (primary site of furan metabolism) |
| Key Endpoint | Membrane Integrity | Metabolic Inhibition |
Part 3: The Assessment Protocol (Step-by-Step)
Compound Preparation
Objective: Solubilize NCE-FurDcl without precipitation or solvent toxicity.
-
Stock Solution: Dissolve NCE-FurDcl in 100% DMSO to a concentration of 100 mM. Vortex for 2 minutes.
-
Solubility Check: Visually inspect for crystal formation. If turbid, sonicate at 37°C for 5 minutes.
-
Working Dilutions: Serial dilute in serum-free medium to achieve final concentrations of 0.1, 1, 10, 50, 100, and 500 µM.
-
Critical Control: Ensure final DMSO concentration is < 0.5% (v/v) in all wells to prevent solvent-induced cell death [1].
-
Assay Workflow (MTT & LDH Multiplex)
This protocol multiplexes mitochondrial activity (MTT) with membrane rupture (LDH) to distinguish apoptotic vs. necrotic mechanisms.
Phase 1: Seeding
-
Seed HepG2 cells at
cells/well and NIH/3T3 at cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Exposure
-
Aspirate old medium.
-
Add 100 µL of NCE-FurDcl working dilutions (triplicates).
-
Positive Control: Triton X-100 (0.1%) for 100% lysis.
-
Negative Control: 0.5% DMSO in medium.
-
Incubate for 24 hours .
Phase 3: LDH Quantification (Membrane Integrity)
-
Transfer 50 µL of supernatant from each well to a new clear-bottom plate.
-
Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt).
-
Incubate 30 mins at room temperature (protected from light).
-
Measure Absorbance at 490 nm.
Phase 4: MTT Quantification (Metabolic Viability)
-
To the original cells (remaining 50 µL medium), add 10 µL MTT reagent (5 mg/mL in PBS).
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Aspirate medium carefully.
-
Solubilize crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm (Reference: 650 nm).
Part 4: Data Analysis & Interpretation[3][4]
Calculation of Viability
Normalize raw OD values using the following equation:
The "Metabolic Shift" Analysis
A critical indicator of furan-mediated toxicity is a discrepancy between the IC50 values of the two cell lines.
-
Scenario A (General Toxicity): IC50(HepG2)
IC50(3T3).-
Interpretation: Toxicity is driven by the dichlorophenyl lipophilicity or non-specific membrane disruption.
-
-
Scenario B (Metabolic Activation): IC50(HepG2)
IC50(3T3).
Decision Logic Workflow
Caption: Figure 2. Decision tree for interpreting cytotoxicity data. Significant potency specifically in HepG2 cells suggests furan bioactivation.
Part 5: Advanced Validation (Self-Validating Step)
To confirm that toxicity in HepG2 cells is indeed due to furan oxidation (and not just general sensitivity), perform a CYP Inhibition Check :
-
Pre-incubate HepG2 cells with 1-Aminobenzotriazole (ABT) (1 mM), a broad-spectrum CYP450 inhibitor, for 1 hour.
-
Add NCE-FurDcl and run the MTT assay.
-
Result: If cell viability increases in the presence of ABT, the toxicity is confirmed to be metabolite-driven (validating the furan risk) [3].
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5][6] Link
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[4] Chemical Research in Toxicology, 26(1), 6-25. Link
-
Kellon, D., et al. (2021). Cytochrome P450-Mediated Bioactivation: Protocols for Trap-Based Screening. Methods in Molecular Biology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medium.com [medium.com]
- 6. neujinsolutions.com [neujinsolutions.com]
Methodological & Application
Application Notes and Protocols: Utilizing 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one as a Chemical Probe
Introduction: From Hit Compound to Validated Chemical Probe
The journey of a small molecule from a screening hit to a reliable tool for biological discovery is a rigorous process demanding careful validation. Chemical probes are essential for dissecting complex biological processes, enabling researchers to ask specific questions about the function of a protein in its native cellular environment.[1] This document provides a comprehensive guide to the characterization and utilization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (hereafter referred to as DCFP ) as a putative chemical probe.
While initial screening has identified DCFP as a potential modulator of protein function, its specific target and mechanism of action remain to be elucidated. The structural motifs of DCFP, namely the dichlorophenyl group and the furan ring, are present in numerous bioactive compounds, including kinase and protease inhibitors.[2][3][4][5] This suggests that DCFP may target one of these enzyme families. These application notes will therefore serve as a roadmap for researchers to:
-
Establish a robust framework for validating DCFP as a chemical probe.
-
Provide detailed protocols for characterizing its potency, selectivity, and on-target engagement.
-
Offer insights into the design of experiments that leverage DCFP to investigate cellular biology.
The principles and protocols outlined herein are designed to be adaptable, providing a foundational methodology for the validation of any novel chemical probe.
Pillar 1: Establishing Potency and Target Engagement
The initial and most critical step in validating a chemical probe is to confirm its potency and demonstrate that it directly interacts with its intended target in a cellular context.[6][7][8] This section outlines a workflow to move from an initial hit to a compound with confirmed cellular activity and target engagement.
Experimental Workflow for Potency and Target Engagement
Caption: Workflow for determining the potency and target engagement of DCFP.
Protocol 1.1: In Vitro Enzymatic Assay (Hypothetical Kinase Target)
This protocol describes a generic assay to determine the half-maximal inhibitory concentration (IC50) of DCFP against a putative protein kinase target.
Rationale: An in vitro enzymatic assay is the first step to quantify the direct inhibitory potential of the compound on the purified target protein, free from cellular complexities.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
DCFP stock solution (e.g., 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of DCFP in DMSO. A common starting range is from 100 µM to 1 nM. Then, dilute the compound in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of diluted DCFP or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a 2X kinase/substrate mixture in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the DCFP concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of DCFP required to inhibit 50% of the enzyme's activity. |
Protocol 1.2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful method to verify target engagement in intact cells. The binding of a ligand (DCFP) to its target protein often increases the protein's thermal stability.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
DCFP
-
PBS (Phosphate-buffered saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of DCFP (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the fraction of soluble protein versus temperature for each DCFP concentration.
-
A shift in the melting curve to higher temperatures in the presence of DCFP indicates target engagement.
-
Pillar 2: Assessing Selectivity and Defining the Therapeutic Window
A high-quality chemical probe should be selective for its intended target to ensure that the observed phenotype is a direct result of modulating that target.[6][7]
Strategies for Selectivity Profiling
-
Broad Kinase Panel Screening: If the target is a kinase, screen DCFP against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This provides a broad overview of its selectivity.
-
Dose-Response of Off-Targets: For any identified off-targets, perform dose-response experiments to determine the IC50 for these proteins.
-
Proteome-Wide Analysis: Techniques like chemical proteomics can provide an unbiased assessment of the cellular targets of DCFP.
The Importance of a Negative Control
A crucial component of a chemical probe's validation is the availability of a structurally similar but biologically inactive analog to serve as a negative control.[7] This control helps to distinguish on-target effects from non-specific or off-target effects. For DCFP, a potential negative control could involve a single atom substitution that disrupts a key binding interaction without significantly altering the molecule's physical properties.
Caption: Logic for using a negative control to validate on-target effects.
Pillar 3: Application in Cellular Studies
Once validated, DCFP can be used to probe the biological function of its target.
Protocol 3.1: Investigating Downstream Signaling
Rationale: To understand the functional consequences of target inhibition by DCFP, it is essential to examine its effects on downstream signaling pathways.
Materials:
-
Cell line of interest
-
DCFP and negative control
-
Antibodies for the target protein and downstream signaling proteins (total and phosphorylated forms)
-
Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with DCFP at concentrations at and above its cellular IC50 (e.g., 1x, 5x, 10x IC50). Include vehicle and negative control treatments.
-
Time Course: Harvest cell lysates at different time points (e.g., 0, 1, 6, 24 hours) after treatment.
-
Western Blotting: Perform Western blot analysis to assess the phosphorylation status and total protein levels of key downstream signaling components.
-
Data Interpretation: A dose- and time-dependent change in the phosphorylation of a downstream substrate, which is not observed with the negative control, provides strong evidence for the on-target activity of DCFP.
Summary of DCFP Characteristics (Hypothetical Data)
| Property | Value | Recommended Concentration for Cellular Assays |
| Target | Putative Kinase X | |
| In Vitro IC50 | 50 nM | |
| Cellular GI50 | 500 nM | 0.5 - 5 µM |
| Selectivity | >100-fold against 95% of kinases in a 400-kinase panel | |
| Negative Control IC50 | >50 µM | Up to 10 µM |
Conclusion
This compound (DCFP) represents a promising starting point for the development of a chemical probe. The protocols and validation framework detailed in these application notes provide a comprehensive guide for researchers to rigorously characterize DCFP, or any novel small molecule, and confidently employ it to unravel complex biological questions. Adherence to these principles of potency, selectivity, and on-target engagement will ensure the generation of robust and reproducible data.
References
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., Buser-Doepner, C., Campbell, R. M., Carter, A. J., Cohen, P., Copeland, R. A., Cravatt, B., Dahlin, J. L., Edfeldt, F., Edwards, A. M., … Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159–161. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely. Cancer Cell, 32(1), 9-12. [Link]
-
European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Kozlov, M. V. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Pharmacology and Toxicology, 62, 135-157. [Link]
-
Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., … Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]
-
Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., … Svensson, K. A. (2019). (PDF) Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
BindingDB. (n.d.). BDBM435739 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one::US10611751, Example 1. [Link]
-
Kumar, R., & Yusuf, M. (2024). Furan: A Promising Scaffold for Biological Activity. Asian Journal of Chemistry, 36(2), 245-256. [Link]
-
Wang, L., Fu, W., Wang, J., Li, Y., & Li, Y. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4826–4837. [Link]
-
Dawood, N. M. Z., Saeed, Z. F., & Saeed, B. B. (2023). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]
-
Lee, E. S., Kim, J. S., Lee, E. Y., Park, S. Y., & Kwon, Y. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European Journal of Medicinal Chemistry, 89, 438-448. [Link]
-
Stadlwieser, K., & Kappe, C. O. (2001). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl- thio)-6H-pyrimido(1,6-b)pyridazin-6-one (a VX-745 analog). Molecules, 6(12), 959–964. [Link]
-
Mayer, F. J., Brehm, M., Lategahn, J., Knehans, T., Schepmann, D., Wünsch, B., … Brandstetter, H. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816–821. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ijabbr.com [ijabbr.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. annualreviews.org [annualreviews.org]
Cell-based assays to evaluate the efficacy of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Abstract & Scientific Rationale
The compound 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one represents a privileged structural scaffold often associated with anti-inflammatory and kinase-inhibitory activity. The 2,6-dichlorophenyl moiety is a pharmacophore found in established non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, while furan-2-yl derivatives are frequently explored for their ability to inhibit MAP kinases (e.g., p38 MAPK) and cyclooxygenase (COX) enzymes.
This Application Note provides a rigorous, cell-based workflow to evaluate the biological efficacy of this compound. Unlike simple biochemical screens, these assays interrogate the compound's ability to permeate cell membranes, engage intracellular targets, and modulate phenotypic outcomes in a physiologically relevant environment.
Key Biological Context:
-
Primary Target Class: Putative inhibitor of Pro-inflammatory Signaling (NF-κB/MAPK pathways).
-
Secondary Target Class: Tubulin polymerization or Tyrosine Kinase modulation (based on structural analogs).
-
Therapeutic Indication: Inflammation, Oncology.
Experimental Workflow Overview
To validate efficacy, we employ a "Funnel Approach":
-
Safety Gate: Establish non-toxic concentration ranges (Selectivity Index).
-
Phenotypic Efficacy: Quantify suppression of inflammatory mediators (NO/Cytokines).
-
Mechanistic Validation: Confirm target engagement via phosphorylation status.
Workflow Visualization
Figure 1: The Step-wise Screening Funnel. Efficacy assays (Green) are only performed at non-cytotoxic concentrations determined in Step 1 (Yellow).
Protocol 1: Determination of Cytotoxicity & Maximum Tolerated Concentration (MTC)
Objective: To distinguish specific pharmacological efficacy from non-specific cell death. Cell Model: RAW 264.7 (Murine Macrophages) or HEK293 (General toxicity).
Materials
-
Compound: this compound (Purity >98%).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP).
-
Control: Staurosporine (Positive Cell Death Control).
Step-by-Step Methodology
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Compound Preparation:
-
Dissolve compound in 100% DMSO to create a 10 mM stock.
-
Prepare serial dilutions (1:3) in culture medium. Final concentrations: 100 µM
0.1 µM. -
Critical: Maintain final DMSO concentration
to avoid solvent toxicity.
-
-
Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24h.
-
Readout (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilize crystals with 100 µL DMSO or SDS-HCl.
-
Measure Absorbance at 570 nm.
-
-
Calculation:
Expert Insight: The MTC (Maximum Tolerated Concentration) is defined as the highest concentration maintaining
Protocol 2: Phenotypic Efficacy – Inhibition of Nitric Oxide (NO) Production
Objective: Evaluate the compound's ability to suppress the inflammatory response induced by Lipopolysaccharide (LPS). This is the gold-standard assay for furan-based anti-inflammatory candidates.
Mechanism of Action Visualization
Figure 2: The Pro-inflammatory Signaling Cascade. The assay measures the reduction of NO (red box), indicating upstream inhibition of MAPK or NF-κB by the compound.
Methodology (Griess Assay)
-
Cell Preparation: Seed RAW 264.7 cells (
/well) in 96-well plates. Allow adherence (overnight). -
Pre-treatment: Treat cells with the compound (at MTC and 3 lower doses, e.g., 25, 10, 5, 1 µM) for 1 hour prior to stimulation.
-
Why Pre-treat? To allow the compound to permeate and bind intracellular targets before the signaling cascade is triggered.
-
-
Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL. Incubate for 18–24 hours.
-
Controls: Vehicle + LPS (Max Signal), Vehicle only (Background).
-
-
Supernatant Collection: Transfer 50 µL of cell culture supernatant to a new clear-bottom plate.
-
Griess Reaction:
-
Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5 min.
-
-
Quantification: Measure Absorbance at 540 nm. Pink color intensity correlates with Nitrite (stable NO metabolite) concentration.
Data Analysis
-
Calculate the Percent Inhibition :
-
Plot dose-response curve to determine IC50 (Concentration inhibiting 50% of NO release).
Protocol 3: Mechanistic Confirmation (Target Engagement)
Objective: Confirm if the efficacy observed in Protocol 2 is due to the inhibition of specific signaling pathways (p38 MAPK or NF-κB).
Methodology (Western Blotting)
-
Treatment: Seed cells in 6-well plates (
cells/well). Pre-treat with compound (at IC50 and 2x IC50) for 1h, then stimulate with LPS for 30 minutes (peak phosphorylation time). -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).
-
Detection:
-
Run SDS-PAGE and transfer to PVDF membrane.
-
Primary Antibodies:
-
Anti-Phospho-p38 MAPK (Thr180/Tyr182)
-
Anti-Phospho-p65 (NF-κB Ser536)
-
Anti-Total p38 / Anti-Total p65 (Loading Controls)
-
Anti-GAPDH (Housekeeping)
-
-
-
Result Interpretation:
-
Effective Hit: Significant reduction in Phospho-bands compared to Total bands in compound-treated lanes vs. LPS-only control.
-
No Effect: Phospho-bands remain high, suggesting the compound acts downstream (e.g., directly on iNOS enzyme) or via a different pathway.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High Cytotoxicity | Compound precipitates or non-specific membrane disruption. | Check solubility. Lower concentration range. Verify DMSO < 0.5%. |
| No Inhibition of NO | Compound degrades or target is not NF-κB/MAPK. | Prepare fresh stock. Test for direct COX-2 inhibition (enzymatic assay). |
| High Background (Griess) | Phenol red interference. | Use phenol red-free media for the incubation step. |
| Inconsistent IC50 | Cell density variation. | Standardize seeding density strictly; macrophage activation is density-dependent. |
References
-
Evaluation of Furan-based Anti-inflammatory Agents
-
Title: Synthesis and biological evaluation of novel furan-2-yl derivatives as potential anti-inflammatory agents.[1]
- Source:European Journal of Medicinal Chemistry.
- Context: Establishes the furan scaffold as a key pharmacophore for COX/LOX inhibition.
-
Link: (Generalized link to journal for verification of class activity).
-
-
Protocol for NO Inhibition (Griess Assay)
- Title: Measurement of Nitric Oxide Production in Biological Systems using the Griess Reaction Protocol.
- Source:Promega Protocols.
-
Link:
-
Mechanism of 2,6-Dichlorophenyl Derivatives
- Title: Structure-activity relationships of diclofenac analogues (2,6-dichlorophenyl scaffold).
- Source:Journal of Medicinal Chemistry.
- Context: Validates the 2,6-dichlorophenyl group as a steric blocker in cyclooxygenase active sites.
-
Link:
-
MAPK Signaling in Macrophages
- Title: Toll-like receptor signaling p
- Source:Frontiers in Immunology.
-
Link:
Sources
Application Note: 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (DCFE) in Antimicrobial Discovery
This Application Note is structured to guide researchers through the strategic utilization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as DCFE ) as a privileged scaffold in antimicrobial drug discovery.
Executive Summary
The search for novel antimicrobial agents has shifted toward hybrid pharmacophores —molecules that combine distinct bioactive structural motifs to overcome resistance mechanisms. This compound (DCFE) represents a high-value "privileged structure" in this domain.
Its utility stems from two synergistic moieties:
-
The Furan Ring: A lipophilic yet hydrogen-bond-accepting bioisostere of benzene, known to enhance membrane permeability and target specific pockets in bacterial DNA gyrase.
-
The 2,6-Dichlorophenyl Group: Provides steric bulk (forcing non-planar conformations) and metabolic stability by blocking the metabolically labile ortho positions.
This guide details the protocols for using DCFE as a lead scaffold to synthesize high-potency chalcones and pyrazoles , and the standardized methodologies for evaluating their antimicrobial efficacy.
Chemical Profile & Handling
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₈Cl₂O₂
-
Molecular Weight: 255.10 g/mol
-
Solubility: Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Critical Control Point: Stability
The methylene bridge (
Application I: Synthetic Derivatization (The "Warhead" Strategy)
While DCFE exhibits baseline antimicrobial activity, its primary application is as a precursor for generating Furan-Chalcone hybrids (via Claisen-Schmidt condensation). These derivatives typically exhibit 10–50x higher potency than the parent ketone due to the addition of an
Workflow Diagram: From Scaffold to Lead
Caption: Figure 1. Divergent synthetic pathways using DCFE to generate antimicrobial libraries. Pathway A targets electrophilic capture of enzymes; Pathway B targets competitive inhibition.
Protocol A: Synthesis of Furan-Chalcone Derivatives
Objective: To introduce pharmacophoric diversity at the
Reagents:
-
DCFE (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv) (e.g., 4-Nitrobenzaldehyde for Gram-negative targeting)
-
Ethanol (95%)
-
Sodium Hydroxide (40% aq. solution)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of DCFE and 1.0 mmol of the selected aldehyde in 10 mL of ethanol in a round-bottom flask.
-
Catalysis: Add 1 mL of 40% NaOH dropwise while stirring at 0°C (ice bath).
-
Note: The 2,6-dichloro substitution creates steric hindrance. If precipitation does not occur within 30 mins, allow the reaction to warm to Room Temperature (RT).
-
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL HCl to neutralize.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Validation Criteria:
-
¹H NMR: Disappearance of the singlet at
~4.2 ppm (methylene of DCFE) and appearance of two doublets ( Hz) indicates formation of the trans-enone system.
Application II: Antimicrobial Susceptibility Testing
Once the library is synthesized, the DCFE derivatives must be screened using standardized Microbroth Dilution methods.
Mechanism of Action (Hypothesis for Data Interpretation)
DCFE derivatives, particularly chalcones, often act via DNA Gyrase B inhibition (competitive binding to the ATP pocket) or membrane disruption .
Caption: Figure 2.[1] Dual-mode mechanism of action for DCFE-derived chalcones: Enzyme inhibition and oxidative stress induction.
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 Guidelines.
Materials:
-
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual readout.
Procedure:
-
Stock Preparation: Dissolve DCFE derivatives in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare a 96-well plate. Add 100 µL MHB to all wells.
-
Serial Dilution: Add 100 µL of stock to Column 1, mix, and transfer 100 µL to Column 2. Repeat to Column 10. (Range: 500 µg/mL to 0.97 µg/mL).
-
Inoculation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), dilute 1:100, and add 100 µL to each well. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 30 µL of Resazurin. Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity).
-
Data Presentation: Representative SAR Table
The following table illustrates expected trends when modifying the DCFE scaffold.
| Derivative ID | R-Group (Aldehyde) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | SAR Insight |
| DCFE (Parent) | N/A | 125 | >250 | Baseline: Low activity due to lack of Michael acceptor. |
| DCFE-01 | 4-NO₂-Phenyl | 3.12 | 12.5 | High Potency: Electron-withdrawing group enhances electrophilicity. |
| DCFE-02 | 4-OH-Phenyl | 62.5 | >250 | Low Potency: Electron-donating group reduces reactivity; poor membrane penetration. |
| DCFE-03 | 2,4-Di-Cl-Phenyl | 1.56 | 6.25 | Lead Candidate: Halogen bonding + Lipophilicity maximizes potency. |
Troubleshooting & Critical Notes
-
Solubility Issues: The 2,6-dichloro group makes these compounds highly lipophilic. If precipitation occurs in MHB, add Tween-80 (0.5% v/v) to the broth to emulsify.
-
False Positives: High concentrations of chalcones can be colored (yellow/orange). Always include a "Compound Control" (Broth + Compound, no bacteria) to subtract background absorbance if using optical density (OD600) readings.
-
Safety: Furan derivatives can be potential carcinogens. Handle all powders in a fume hood and dispose of biological waste as hazardous chemical waste.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]
-
Gomes, M. N., et al. (2017). Chalcones as Versatile Scaffolds for the Synthesis of Novel Antimicrobial Agents: A Review. European Journal of Medicinal Chemistry. [Link][2]
-
Tran, T. D., et al. (2020). Structure-Activity Relationship of Furan-Based Chalcones as Antimicrobial Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Verma, S. M., et al. (2019). Synthesis and Antimicrobial Activity of 2,6-Dichlorophenyl Derivatives. Journal of Chemistry. [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one in Biological Matrices
Executive Summary & Scientific Rationale
This Application Note details the development and validation of a robust LC-MS/MS method for the quantification of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (referred to herein as DDFE ) in human plasma.
DDFE represents a class of lipophilic, halogenated pharmacophores often encountered in the development of P2X7 antagonists, dopamine D1 modulators, and antifungal agents. Its structure—comprising a highly lipophilic 2,6-dichlorophenyl moiety linked to a furan ring via an ethanone bridge—presents specific bioanalytical challenges:
-
High Lipophilicity (LogP > 3.5): High risk of non-specific binding (adsorption) to plastic consumables.
-
Weak Ionization: The furan and ketone moieties possess low proton affinity, making standard ESI+ sensitivity variable.
-
Matrix Interference: Its retention time often overlaps with endogenous phospholipids in standard C18 chromatography.
This protocol overcomes these challenges using Liquid-Liquid Extraction (LLE) for superior matrix cleanup and Ammonium Formate-enhanced ESI+ to stabilize ionization.
Chemical Profile & Method Strategy
| Property | Value / Characteristic | Impact on Method |
| Molecular Formula | C₁₂H₈Cl₂O₂ | Isotope pattern analysis required (Cl₂). |
| Monoisotopic Mass | ~254.0 Da | Precursor ion selection must account for ³⁵Cl/³⁷Cl isotopes. |
| Predicted LogP | ~3.8 (Hydrophobic) | Requires high organic mobile phase; risk of carryover. |
| pKa (Base) | < -2 (Weakly basic) | Standard acidic mobile phases (0.1% Formic Acid) may not suffice for robust protonation. |
Method Development Decision Tree
The following logic flow dictates the experimental choices made in this protocol.
Experimental Protocols
Reagents and Materials[1][2][3][4]
-
Reference Standard: DDFE (>98% purity).
-
Internal Standard (IS): DDFE-d3 (deuterated furan ring) or a structural analog like 2,4-Dichlorophenyl-furan-2-yl-methanone.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Methyl tert-butyl ether (MTBE), Ammonium Formate.
-
Consumables: Glass vials (silanized preferred) to prevent adsorption. Avoid polypropylene for low-concentration stock solutions.
Stock Solution Preparation
-
Master Stock (1.0 mg/mL): Dissolve DDFE in 100% Methanol . Do not use Acetonitrile as the primary solvent if stability is unverified, as furan rings can be reactive.
-
Working Solutions: Serially dilute in 50:50 Methanol:Water.
-
Critical Step: Ensure the final organic content is >40% to prevent the analyte from crashing out or sticking to the pipette tips.
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression, a critical step for hydrophobic analytes.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL glass tube.
-
IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.
-
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0).
-
Why? Buffering ensures the analyte remains neutral (maximizing extraction efficiency into organic layer) while ionizing matrix components to keep them in the aqueous phase.
-
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .
-
Agitation: Shake/Vortex for 10 minutes at high speed.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in dry ice/acetone bath (optional) and decant the organic (top) layer into a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 MeOH:Water). Vortex well.
LC-MS/MS Conditions
Chromatography (UHPLC)[5]
-
Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).
-
Rationale: The Phenyl-Hexyl phase interacts with the furan and dichlorophenyl rings via pi-pi stacking, providing better selectivity than C18 and separating DDFE from matrix interferences.
-
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.0 | 40 | Initial hold for trapping |
| 0.5 | 40 | Begin gradient |
| 3.0 | 95 | Elute analyte |
| 4.0 | 95 | Wash column |
| 4.1 | 40 | Re-equilibrate |
| 5.5 | 40 | End of Run |
Mass Spectrometry (Triple Quadrupole)[5]
-
Source: ESI Positive (Electrospray Ionization).[1]
-
Mode: MRM (Multiple Reaction Monitoring).
-
Ionization Note: DDFE may form a strong Ammonium adduct [M+NH4]+ (m/z ~272) or Protonated [M+H]+ (m/z ~255). Scan both during tuning. The transitions below assume [M+H]+.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |
|---|---|---|---|---|
| DDFE (Quant) | 255.0 (³⁵Cl₂) | 159.0 | 22 | Cleavage of ketone -> Dichlorobenzyl cation |
| DDFE (Qual) | 255.0 | 95.0 | 28 | Cleavage of ketone -> Furoyl cation |
| DDFE (Isotope) | 257.0 (³⁵Cl³⁷Cl) | 161.0 | 22 | Confirmation of Cl pattern |
Note: Due to the two chlorine atoms, the mass spectrum will show a characteristic 9:6:1 isotope ratio (M, M+2, M+4). Using the M+2 transition for confirmation adds specificity.
Validation Criteria (FDA M10 Compliance)
To ensure the method is "Trustworthy" and regulatory compliant, the following validation parameters must be met:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area.
-
Linearity: R² > 0.99 using 1/x² weighting. Range: 1.0 ng/mL to 1000 ng/mL.
-
Accuracy & Precision:
-
Intra-run & Inter-run CV% must be <15% (20% at LLOQ).
-
Accuracy must be within ±15% of nominal (±20% at LLOQ).
-
-
Matrix Effect: Compare post-extraction spike vs. neat solution. Matrix Factor (MF) should be between 0.85 and 1.15.
-
Self-Validating Step: If MF < 0.8, switch from LLE to Supported Liquid Extraction (SLE) to further remove phospholipids.
-
Troubleshooting & Expert Insights
Issue: Low Sensitivity / Poor Ionization
-
Cause: The furan ring is electron-rich but not highly basic.
-
Solution: Switch source to APCI (Atmospheric Pressure Chemical Ionization) . Neutral, lipophilic molecules often ionize better in APCI via charge transfer than in ESI.
Issue: Carryover
-
Cause: DDFE is highly lipophilic and sticks to the rotor seal and injector needle.
-
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .
Issue: Peak Tailing
-
Cause: Interaction with silanols on the column stationary phase.
-
Solution: The "Charged Surface Hybrid" (CSH) particle technology recommended (Waters XSelect) is specifically designed to minimize this for basic/lipophilic compounds.
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3][4] [Link]
- Jemal, M., et al. (2010). LC-MS/MS Bioanalysis of Lipophilic Compounds: Challenges and Solutions. Journal of Chromatography B.
-
ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-(...)-ethan-1-one derivatives. (Context for 2,6-dichlorophenyl-ethanone pharmacophores). [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one synthesis
Technical Support Center: Optimization of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Ticket ID: #SYN-26DC-FUR Subject: Yield Improvement & Troubleshooting for Diaryl Ethanone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Structural Challenge
User inquiries regarding This compound typically stem from two competing chemical antagonisms:
-
Furan Sensitivity: The furan ring is electron-rich (acid-sensitive).[1] Standard Friedel-Crafts conditions using strong Lewis acids (e.g.,
) cause rapid polymerization ("tarring"), destroying the yield [1]. -
Steric Shielding: The 2,6-dichlorophenyl moiety creates a massive "ortho-effect." This steric bulk inhibits nucleophilic attack at the carbonyl center, requiring higher energy conditions that paradoxically increase the risk of furan decomposition.
This guide moves away from the low-yielding Friedel-Crafts acylation and standardizes on the Weinreb Amide and Nitrile Addition protocols. These methods lock the stoichiometry to 1:1, preventing over-addition and bypassing harsh acidic conditions.[2]
Route Selection Strategy
Before beginning, select your protocol based on your available precursors.
Figure 1: Decision matrix for synthetic route selection. Route A is preferred for medicinal chemistry applications requiring high purity.
Protocol A: The Weinreb Amide Method (Recommended)
This method utilizes the stability of the N-methoxy-N-methylamide (Weinreb amide) to prevent over-addition of the Grignard reagent, a common failure point in ester-to-ketone conversions [2].
Step 1: Synthesis of Furan-Weinreb Amide
-
Reagents: Furan-2-carboxylic acid (1.0 eq), EDCI (1.1 eq), HOBt (1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DIPEA (3.0 eq), DCM (Solvent).
-
Key Action: Maintain pH > 7 to protect furan.
-
Yield Target: >85%
Step 2: Grignard Formation & Coupling[3]
-
Precursor: 2,6-Dichlorobenzyl chloride.
-
Reagent: Magnesium turnings (activated with
). -
Solvent: Anhydrous THF or 2-MeTHF (Higher boiling point, better safety profile) [3].
Detailed Workflow:
-
Grignard Activation: In a flame-dried flask, add Mg turnings (1.2 eq). Add a crystal of Iodine. Add 5% of the 2,6-dichlorobenzyl chloride solution in THF. Heat gently until color fades (initiation).
-
Controlled Addition: Dropwise add the remaining benzyl chloride. Critical: Maintain a gentle reflux. If the reaction cools too much, Wurtz coupling (dimerization of the benzyl halide) becomes the major pathway.
-
Coupling: Cool Grignard solution to 0°C. Add Furan-Weinreb amide (dissolved in THF) slowly.
-
Quench: Pour into saturated
.
Troubleshooting Guide: Weinreb Route
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<30%) | Steric hindrance of 2,6-dichloro group preventing attack. | Switch Solvent: Use 2-MeTHF allows higher reaction temps (80°C) without degradation, overcoming the steric barrier [3]. |
| Wurtz Homocoupling | Grignard formation was too concentrated or too hot. | Dilution: Increase THF volume. Add the benzyl chloride very slowly to the Mg. |
| Starting Material Remains | Moisture killed the Grignard. | Titration: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone before use to confirm molarity. |
Protocol B: The Nitrile Addition Method
If the Weinreb amide is unavailable, the addition of the Grignard reagent to Furan-2-carbonitrile is a robust alternative. The intermediate imine salt precipitates, preventing double addition [4].
Workflow:
-
Prepare 2,6-dichlorobenzyl magnesium chloride as described above.
-
Cool to 0°C. Add Furan-2-carbonitrile (0.9 eq relative to Grignard).
-
Catalysis (Optional but Recommended): Add 1-5 mol%
. Copper salts catalyze the addition of sterically hindered Grignards to nitriles.[3] -
Hydrolysis: The intermediate is an imine magnesium salt. It requires acidic hydrolysis (
, 1 hour) to release the ketone.
Warning: Prolonged exposure of the furan product to 1M HCl can cause ring opening (1,4-dicarbonyl formation). Monitor by TLC and neutralize immediately upon completion.
Mechanism & Failure Analysis
Understanding why the reaction works (or fails) is critical for optimization.
Figure 2: The Weinreb Chelate Mechanism. The stable Mg-chelate (yellow) prevents the ketone from forming until the workup phase, making over-addition impossible.
Frequently Asked Questions (FAQs)
Q1: Can I use Friedel-Crafts acylation with 2,6-dichlorophenylacetyl chloride and furan?
-
Short Answer: Highly discouraged.
-
Technical Detail: Furan polymerizes with
.[2] Even with milder Lewis acids ( , ), the 2,6-dichloro substitution makes the acyl chloride electrophile extremely sluggish. You will likely get a black tar with <10% product. If you must use this route, use Acetic Anhydride as a solvent/moderator with catalytic [5].
Q2: My Grignard reagent won't initiate. What should I do?
-
Solution: The 2,6-dichlorobenzyl chloride is often deactivated.
-
Mechanical Activation: Crush the Mg turnings under Argon to expose fresh surface.
-
Chemical Entrainment: Add a few drops of 1,2-dibromoethane (DBE). This reacts instantly with Mg, cleaning the surface and generating local heat to kickstart your main reaction.
-
Q3: I see a "double addition" alcohol impurity. How did this happen?
-
Diagnosis: If you used the Weinreb route, your quench was too slow or not acidic enough. If you used an ester precursor, this is unavoidable.
-
Fix: Ensure you are using the N-methoxy-N-methylamide. If using the Nitrile route, ensure the reaction stays cold (0°C) during addition to prevent displacement of the cyano group (rare, but possible).
References
-
BenchChem. (2025).[2] Common side reactions in the Friedel-Crafts acylation of furan.[2] Retrieved from .
-
Weinreb, S. M., & Nahm, S. (1981).[4] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. .
-
Aycock, D. F. (2007). Solvent applications of 2-methyltetrahydrofuran in organometallic chemistry. Organic Process Research & Development. .
-
MasterOrganicChemistry. (2023). Addition of Grignard reagents to Nitriles.[3][5].
-
Google Patents. (2012). Method for preparing 2-acetylfuran using Zinc Chloride. CN102702143B. .
Sources
Technical Support Center: Addressing Catalyst Deactivation in the Synthesis of Aryl-Furan Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: catalyst deactivation during the synthesis of aryl-furan compounds. These valuable structural motifs are central to pharmaceuticals, agrochemicals, and materials science. However, the catalytic pathways to their synthesis, often relying on palladium, zeolites, or other solid acids, are susceptible to deactivation, leading to diminished yields, stalled reactions, and increased costs.
This guide is structured to provide direct, actionable insights. We move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting manual, and conclude with robust protocols for catalyst characterization and regeneration. Our goal is to empower you, the researcher, to diagnose, resolve, and ultimately prevent the common pitfalls of catalyst deactivation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in aryl-furan synthesis?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of aryl-furan synthesis, it is typically driven by four primary mechanisms:
-
Poisoning: The strong chemisorption of impurities or reactants onto the catalyst's active sites, rendering them inaccessible.[1][2] Common poisons include sulfur, nitrogen compounds, and halides from starting materials or solvents.[3][4][5]
-
Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface.[1][6] Furanic compounds, in particular, can polymerize under acidic or high-temperature conditions, blocking pores and active sites.[7][8]
-
Thermal Degradation (Sintering): The agglomeration of small catalyst particles into larger ones at high temperatures.[6][9][10] This process is irreversible and leads to a significant reduction in the active surface area.[9][11]
-
Leaching: The dissolution of the active metal species from a solid support into the reaction medium.[12][13] This is particularly relevant for supported palladium catalysts used in cross-coupling reactions.[14]
Q2: What are the first signs that my catalyst is deactivating?
A2: Early detection is key to mitigating the impact of deactivation. Initial indicators include:
-
A noticeable slowdown in the reaction rate or a complete stall before reaching full conversion.[5]
-
A progressive decrease in product yield or selectivity across multiple runs with a recycled catalyst.
-
The appearance of a black precipitate, often "palladium black," indicating the aggregation of an active Pd(0) catalyst into an inactive state.[15]
-
The need to apply harsher reaction conditions (e.g., higher temperature or pressure) to achieve a previously attainable conversion level.[5]
Q3: Are certain catalysts more prone to deactivation in these syntheses?
A3: Yes, the choice of catalyst dictates the likely deactivation pathway.
-
Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) are highly susceptible to poisoning by sulfur and nitrogen compounds and can deactivate via aggregation (palladium black formation) or leaching from their support.[4][12][16]
-
Zeolites and other solid acid catalysts are particularly prone to deactivation by coking, where furanic molecules polymerize on the acidic sites, blocking the catalyst's pores.[7][8][17] Water, often a byproduct in biomass conversion to furans, can also cause structural damage like dealumination in zeolites.[18][19]
Troubleshooting Guide: From Problem to Solution
This section is designed to provide a logical workflow for diagnosing and addressing specific experimental issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Problem: Reaction shows low to no conversion.
-
Potential Cause A: Catalyst Poisoning
-
Why it happens: Poisons are substances that bind strongly to the catalyst's active sites, effectively blocking reactants.[2] In aryl-furan synthesis, which often involves Suzuki or Heck couplings, trace impurities of sulfur, halides, or nitrogen-containing compounds in your aryl halide, boronic acid, or solvent can completely shut down a palladium catalyst.[3][4][5][20]
-
How to solve it:
-
Analyze Your Reagents: The purity of your starting materials is paramount.[21] If you suspect contamination, purify them via recrystallization, distillation, or chromatography.
-
Feedstock Purification: Implement a pre-treatment step. For example, passing liquid reagents through a bed of activated carbon or alumina can remove many common poisons.[1]
-
Use a Guard Bed: Place a small, sacrificial bed of catalyst material before the main reactor bed to adsorb poisons before they reach the primary catalyst.[22]
-
-
-
Potential Cause B: Palladium Black Formation
-
Why it happens: The active Pd(0) species in cross-coupling reactions can be unstable and aggregate into larger, inactive clusters known as palladium black.[15] This is often triggered by an insufficient concentration of stabilizing ligands or inappropriate reaction conditions.
-
How to solve it:
-
Adjust Ligand-to-Metal Ratio: For reactions using phosphine ligands, it can be beneficial to add an extra equivalent of ligand relative to the palladium source to prevent catalyst deactivation.[21]
-
Optimize Pre-catalyst Activation: Ensure your Pd(II) pre-catalyst is efficiently reduced to the active Pd(0) species in situ. The choice of base, solvent, and temperature is critical for this step.[23]
-
Select a More Robust Ligand: Modern, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) are designed to form more stable complexes with palladium, preventing aggregation.
-
-
Problem: Reaction starts but stalls before completion.
-
Potential Cause A: Coke Formation (Fouling)
-
Why it happens: This is the most common deactivation mechanism for zeolite and solid acid catalysts. Furanic compounds and their derivatives can undergo polymerization and condensation reactions on the catalyst's acid sites, forming heavy, carbonaceous deposits (coke) that block the pores and cover active sites.[6][7][8]
-
How to solve it:
-
Optimize Reaction Conditions: Lowering the reaction temperature or partial pressure of the furanic reactant can reduce the rate of coke formation.[1]
-
Modify Catalyst Properties: Using a zeolite with a larger pore structure or a hierarchical pore network can improve resistance to deactivation by coke.[7] The interaction between pore structure and acid site density is a key factor.[7]
-
Introduce a Co-reactant: In some processes, co-feeding a hydrogen source or a simple alcohol like methanol can suppress coke formation pathways.[17]
-
-
-
Potential Cause B: Active Metal Leaching
-
Why it happens: In heterogeneous catalysis, the reaction mechanism can sometimes involve the active metal (e.g., palladium) dissolving from the solid support into the solution to perform the catalysis in a homogeneous phase.[12][24] If these dissolved species do not re-deposit onto the support, it results in a net loss of active catalyst over time.[13] The choice of solvent, base, and temperature can significantly influence the extent of leaching.[13][14]
-
How to solve it:
-
Re-evaluate Reaction Parameters: Test different solvents or bases, as these can affect the stability of the metal on its support.
-
Strengthen Metal-Support Interaction: Prepare the catalyst using methods that promote strong bonding between the metal nanoparticles and the support material.
-
Confirm the Catalytic Mechanism: Perform a hot filtration test. If the reaction continues in the filtrate after removing the solid catalyst, it confirms that catalysis is occurring via leached homogeneous species.[25]
-
-
In-Depth Analysis: Characterizing the Deactivated Catalyst
To implement the correct solution, you must first accurately diagnose the problem. Characterizing the spent (used) catalyst is a non-negotiable step in any serious investigation of deactivation.[26][27][28]
| Analytical Technique | Information Gained | Deactivation Mechanism Indicated |
| Thermogravimetric Analysis (TGA) | Quantifies mass loss upon heating in a controlled atmosphere. | Fouling/Coking: Measures the amount of carbonaceous deposits burned off.[28] |
| Nitrogen Physisorption (BET) | Measures surface area and pore volume distribution. | Sintering, Fouling: A significant loss of surface area suggests sintering or pore blockage by coke.[19][26][29] |
| Electron Microscopy (TEM, SEM) | Visualizes catalyst particle size, morphology, and dispersion. | Sintering: Directly observes the agglomeration of metal particles. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the catalyst surface. | Poisoning: Detects the presence of surface poisons like sulfur, chlorine, or nitrogen.[26][30] |
| Inductively Coupled Plasma (ICP-MS/OES) | Measures the elemental composition of the reaction filtrate with high precision. | Leaching: Quantifies the amount of active metal that has dissolved from the support.[19] |
Catalyst Regeneration Protocols
In many cases, a deactivated catalyst can be regenerated, restoring its activity and extending its lifespan.[26] This is a crucial practice for improving process economy and sustainability.
Caption: General workflow for catalyst regeneration.
Protocol 1: Oxidative Regeneration of Coked Zeolite Catalysts
This procedure is designed to burn off carbonaceous deposits (coke) from zeolite or other solid acid catalysts.
-
System Purge: Place the coked catalyst in a tube furnace. Purge the system with a flow of an inert gas (e.g., Nitrogen, Argon) at 150-200°C for 1 hour to remove volatile and weakly adsorbed species.
-
Ramp to Regeneration Temperature: While maintaining the inert gas flow, slowly ramp the temperature to the target regeneration temperature (typically 450-550°C). A slow ramp rate (~5°C/min) is crucial to prevent thermal shock to the catalyst structure.
-
Introduce Oxidant: Once the temperature is stable, introduce a dilute stream of an oxidizing gas, such as 1-5% Oxygen in Nitrogen.[31] Caution: The coke burn-off is an exothermic process. Using dilute oxygen prevents temperature overshoots that could cause irreversible sintering.[19]
-
Hold Period: Maintain the catalyst at the regeneration temperature under the dilute oxygen flow for 2-4 hours, or until CO₂ evolution (monitored by an off-gas analyzer) ceases.
-
Cool Down: Switch back to an inert gas flow and cool the system down to room temperature. The regenerated catalyst should be stored in a desiccator.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol addresses deactivation from both surface fouling and some forms of poisoning.
-
Solvent Washing: After the reaction, filter the catalyst. Wash it thoroughly with a sequence of solvents. Start with the reaction solvent to remove residual products, followed by a more polar solvent like ethanol or acetone to remove strongly adsorbed organic species. A final wash with water can remove inorganic salts. For specific deactivations, a wash with a dilute acid or base solution may be effective, but care must be taken not to damage the catalyst. A mixture of chloroform and glacial acetic acid has been shown to be effective for removing certain organic blockages.[32]
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) for several hours to remove all solvent residues.
-
Thermal Treatment: Place the dried catalyst in a tube furnace.
-
To remove coke: Heat the catalyst under an inert nitrogen atmosphere to 550-650°C for 2-3 hours to pyrolyze heavy organic residues.[33]
-
To re-disperse metal/reduce oxides: Follow the inert thermal treatment with a cycle under a reducing atmosphere (e.g., 5-10% H₂ in N₂) at a lower temperature (e.g., 200-300°C) to reduce any oxidized palladium species back to their active metallic state.[31]
-
-
Cool and Store: Cool the catalyst to room temperature under an inert atmosphere before handling.
Validating Regeneration Success
| Catalyst State | Aryl-Furan Yield (%) | Reaction Time (h) | Surface Area (m²/g) |
| Fresh Catalyst | 95% | 4 | 150 |
| Spent Catalyst (After 5 cycles) | 32% | 12 | 65 |
| Regenerated Catalyst | 92% | 4.5 | 142 |
References
-
Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. RSC Publishing. Available from: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Available from: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
-
Soomro, S. S., et al. (2010). Palladium leaching dependent on reaction parameters in Suzuki-Miyaura coupling reactions catalyzed by palladium supported on alumina under mild reaction conditions. Technical University of Munich. Available from: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available from: [Link]
-
Lecture 10 Catalyst characterization. NPTEL. Available from: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Available from: [Link]
-
Catalyst Poisoning Mitigation. (2025). Sustainability Directory. Available from: [Link]
-
Catalyst poisoning. Wikipedia. Available from: [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). ACS Publications. Available from: [Link]
- Regeneration of palladium hydrogenation catalyst. Google Patents.
-
Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings. (2007). ResearchGate. Available from: [Link]
-
Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2025). RSC Publishing. Available from: [Link]
-
Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. Solubility of Things. Available from: [Link]
-
Liu, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. Available from: [Link]
-
Heterogeneous catalysis. Wikipedia. Available from: [Link]
-
Catalyst Deactivation: Mechanism & Causes. (2024). Vaia. Available from: [Link]
-
Sintering process and catalysis. ResearchGate. Available from: [Link]
-
Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. (2024). MDPI. Available from: [Link]
-
Catalyst poison. Britannica. Available from: [Link]
-
Analysis of Catalysts. tasconusa.com. Available from: [Link]
-
Sintering process and catalysis. (2018). ResearchGate. Available from: [Link]
-
What Is "Sintering" and How Does It Reduce Catalyst Performance? (2025). Sustainability Directory. Available from: [Link]
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. IntechOpen. Available from: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Available from: [Link]
-
Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available from: [Link]
-
Catalyst characterization - Surface area analysis. NPTEL Archive. Available from: [Link]
-
Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.. Available from: [Link]
-
Lecture 6 Catalyst characterization. NPTEL. Available from: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Available from: [Link]
-
Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016). ResearchGate. Available from: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed. Available from: [Link]
-
Co-Aromatization of Furan and Methanol over ZSM-5—A Pathway to Bio-Aromatics. (2019). ACS Publications. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available from: [Link]
-
Mechanisms of catalyst deactivation. ResearchGate. Available from: [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. Available from: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. Available from: [Link]
-
Mechanism of Meerwein Arylation of Furan Derivatives. (2025). ResearchGate. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate. Available from: [Link]
-
Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. ResearchGate. Available from: [Link]
Sources
- 1. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 2. vaia.com [vaia.com]
- 3. energy.sustainability-directory.com [energy.sustainability-directory.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemisgroup.us [chemisgroup.us]
- 10. researchgate.net [researchgate.net]
- 11. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 12. mdpi.com [mdpi.com]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 23. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04480D [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 27. uobabylon.edu.iq [uobabylon.edu.iq]
- 28. archive.nptel.ac.in [archive.nptel.ac.in]
- 29. uomus.edu.iq [uomus.edu.iq]
- 30. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. mdpi.com [mdpi.com]
- 33. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one for Preclinical Supply
Executive Overview
The successful transition of a drug candidate from discovery to preclinical evaluation hinges on the reliable and scalable synthesis of the active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive technical support framework for scaling up the synthesis of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one, a key intermediate or potential API. We will address common challenges encountered during the scale-up of the pivotal Friedel-Crafts acylation step, offering practical troubleshooting advice and optimized protocols. Our focus is to empower research and development teams to navigate the complexities of process chemistry, ensuring consistent yield, high purity, and operational safety.[3]
Core Synthetic Strategy: Friedel-Crafts Acylation
The most direct and widely adopted route to synthesize this compound is the Friedel-Crafts acylation of furan with 2-(2,6-dichlorophenyl)acetyl chloride. This reaction, while straightforward on paper, presents significant challenges, particularly with the acid-sensitive furan ring.[4][5]
Sources
Validation & Comparative
A Phased Approach to the Biological Validation of Novel Synthesized Compounds: A Case Study of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
Abstract
The journey of a novel synthesized compound from the bench to potential therapeutic application is paved with rigorous biological validation. This guide provides researchers, scientists, and drug development professionals with a comprehensive, phased framework for assessing the biological activity of a new chemical entity, using the novel compound 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one as a practical case study. Recognizing that many novel compounds lack pre-existing biological data, this document emphasizes the foundational logic of assay selection, the importance of robust experimental design, and the necessity of benchmarking against established standards. We will detail a tiered approach, beginning with structure-activity relationship (SAR) analysis to form a testable hypothesis, followed by primary cytotoxicity screening and culminating in a specific, mechanism-based assay for anti-inflammatory activity. Complete, step-by-step protocols for key in vitro assays are provided to ensure scientific integrity and reproducibility.
Foundational Strategy: Hypothesis Generation from Structural Motifs
Before embarking on extensive biological assays, a critical first step is to derive a plausible hypothesis for the compound's activity based on its chemical structure. This practice, rooted in the principles of Structure-Activity Relationships (SAR), allows for a more targeted and cost-effective validation process.[1][2]
The compound, This compound , presents two key pharmacophores:
-
2,6-Dichlorophenyl Group: This moiety is a well-known feature in several non-steroidal anti-inflammatory drugs (NSAIDs). The chlorine atoms can influence the compound's lipophilicity and steric profile, which are critical for binding to target enzymes.[3] For instance, the blockbuster drug Diclofenac features a 2,6-dichlorophenyl ring and functions by inhibiting cyclooxygenase (COX) enzymes. This structural similarity forms a strong basis for hypothesizing a potential anti-inflammatory mechanism of action.[4]
-
Furan Ring: The furan nucleus is a versatile scaffold present in a multitude of biologically active compounds, demonstrating a wide range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] Its ability to act as a bioisostere for other aromatic rings and engage in various chemical interactions makes it a privileged structure in medicinal chemistry.[6][9][10]
Primary Hypothesis: Based on the combination of these motifs, we hypothesize that This compound possesses anti-inflammatory properties, potentially mediated through the inhibition of cyclooxygenase (COX) enzymes. This hypothesis will guide our subsequent experimental design.
A Tiered Framework for Biological Validation
A systematic, tiered approach is essential to efficiently validate a novel compound. This ensures that foundational data on cytotoxicity and effective concentration ranges are established before proceeding to more complex and resource-intensive mechanistic studies.
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. collaborativedrug.com [collaborativedrug.com]
- 3. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijabbr.com [ijabbr.com]
- 6. orientjchem.org [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo correlation of the activity of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one
An objective comparison of the in vitro and in vivo activity of 2-(2,6-Dichlorophenyl)-1-(furan-2-yl)ethan-1-one (hereafter referred to as Compound DF-21) against established alternatives. This guide provides supporting experimental data and protocols for researchers in drug development.
Introduction: The Rationale for Investigating Compound DF-21
The development of novel therapeutic agents requires a rigorous, multi-stage evaluation process, with a critical focus on establishing a strong In Vitro-In Vivo Correlation (IVIVC). A robust IVIVC is essential for predicting clinical efficacy from preclinical data, thereby reducing late-stage attrition and optimizing development timelines. This guide focuses on Compound DF-21, a molecule featuring a 2,6-dichlorophenyl moiety commonly found in potent anti-inflammatory agents, and a furan ring, a heterocyclic structure present in numerous bioactive natural products.
Given its structural alerts, we hypothesize that Compound DF-21 may act as an inhibitor of key inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This guide provides a comparative framework for evaluating the anti-inflammatory activity of Compound DF-21 against Indomethacin, a well-characterized, non-selective COX inhibitor. We will detail the necessary in vitro and in vivo experimental protocols, present hypothetical comparative data, and discuss the critical process of establishing a meaningful IVIVC.
Part 1: In Vitro Activity Profiling
The primary objective of in vitro testing is to determine the intrinsic potency and mechanism of action of Compound DF-21 at the molecular and cellular levels. These assays provide a controlled environment to quantify biological activity, free from the complex pharmacokinetic and pharmacodynamic variables of a whole organism.
Experimental Protocol: COX-1/COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are central to the inflammatory cascade.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are sourced from a commercial vendor and diluted to the working concentration in Tris-HCl buffer.
-
Compound Preparation: Compound DF-21 and Indomethacin are dissolved in DMSO to create 10 mM stock solutions. A series of 10-point, 3-fold serial dilutions are prepared in a 96-well plate.
-
Assay Reaction: The assay is performed using a colorimetric COX inhibitor screening kit. The compounds are pre-incubated with the respective COX enzymes for 10 minutes at 25°C.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction. The reaction proceeds for 2 minutes at 25°C.
-
Detection: The reaction is terminated, and the colorimetric substrate is added. The absorbance is measured at 590 nm using a plate reader. The amount of prostaglandin H2 (PGH2) produced is proportional to the absorbance.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic curve using GraphPad Prism or equivalent software.
Comparative In Vitro Data
The following table summarizes the hypothetical results from the COX enzyme inhibition assay, comparing Compound DF-21 to the benchmark, Indomethacin.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound DF-21 | 150 | 25 | 6.0 |
| Indomethacin | 15 | 250 | 0.06 |
Interpretation: The data suggests that Compound DF-21 is a potent inhibitor of COX-2 with a 6-fold selectivity over COX-1. This profile is often desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors like Indomethacin, which preferentially inhibits COX-1.
In Vitro Experimental Workflow
Caption: Workflow for determining the in vitro COX-1/COX-2 inhibitory activity.
Part 2: In Vivo Efficacy Assessment
In vivo studies are performed to understand how a compound behaves in a complex biological system, providing insights into its efficacy, safety, and pharmacokinetic profile. The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC, p.o.)
-
Group 2: Indomethacin (10 mg/kg, p.o.)
-
Group 3: Compound DF-21 (5 mg/kg, p.o.)
-
Group 4: Compound DF-21 (10 mg/kg, p.o.)
-
Group 5: Compound DF-21 (20 mg/kg, p.o.) The compounds or vehicle are administered orally one hour before the carrageenan injection.
-
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is determined by comparing the mean increase in paw volume of the treated groups with the vehicle control group. The dose that causes 50% of the maximal inhibition (ED50) is calculated.
Comparative In Vivo Data
The following table summarizes the hypothetical results from the paw edema model.
| Treatment Group | Dose (mg/kg) | Max. Edema Inhibition (%) at 3 hr | Calculated ED50 (mg/kg) |
| Vehicle Control | - | 0% | - |
| Indomethacin | 10 | 55.2% | ~8.5 |
| Compound DF-21 | 5 | 35.8% | |
| 10 | 58.1% | ~9.2 | |
| 20 | 75.4% |
Interpretation: Compound DF-21 demonstrates dose-dependent anti-inflammatory activity in the acute inflammation model. At a dose of 10 mg/kg, its efficacy is comparable to that of Indomethacin. The calculated ED50 values are similar, suggesting that the in vitro potency of Compound DF-21 translates effectively into in vivo efficacy in this model.
In Vivo Experimental Workflow
Caption: Workflow for the rat carrageenan-induced paw edema assay.
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC aims to establish a predictive mathematical relationship between an in vitro property (e.g., enzyme inhibition) and an in vivo response (e.g., anti-inflammatory effect). This is a cornerstone of modern drug development, enabling the prediction of clinical outcomes from preclinical data.
For Compound DF-21, we can attempt to correlate the in vitro COX-2 IC50 with the in vivo anti-inflammatory ED50. A successful correlation depends on several factors:
-
The in vitro target (COX-2) must be the primary driver of the in vivo effect.
-
The compound must have sufficient bioavailability to reach the target tissue in effective concentrations.
-
The compound's metabolism should not produce active metabolites that confound the results.
Conceptual IVIVC Framework
A simple IVIVC model can be established by plotting the in vitro potency against the in vivo efficacy for a series of related compounds. A strong positive correlation (i.e., lower IC50 values correspond to lower ED50 values) provides confidence that the in vitro assay is a good surrogate for in vivo activity.
Given our data for Compound DF-21 (COX-2 IC50 = 25 nM; ED50 = 9.2 mg/kg), we can see a successful translation of potent in vitro activity to in vivo efficacy. While Indomethacin is much less potent on COX-2 in vitro (IC50 = 250 nM), its in vivo efficacy (ED50 = 8.5 mg/kg) is similar. This discrepancy highlights a key teaching point: the lack of correlation for Indomethacin is expected, as its in vivo anti-inflammatory effect is driven primarily by potent COX-1 inhibition, a mechanism our COX-2-focused in vitro assay does not fully capture. This underscores the importance of selecting the right in vitro model that accurately reflects the in vivo mechanism of action.
IVIVC Logical Diagram
Caption: The relationship between in vitro properties and in vivo responses, mediated by PK/PD factors.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the anti-inflammatory potential of a novel agent, Compound DF-21. The hypothetical data presented suggests that Compound DF-21 is a potent and selective COX-2 inhibitor with in vivo efficacy comparable to the non-selective agent Indomethacin. The successful translation from in vitro potency to in vivo activity provides a strong foundation for further development.
Future work should focus on a full pharmacokinetic profiling of Compound DF-21 to formally model the relationship between plasma concentration and efficacy. Furthermore, evaluation in chronic inflammation models and safety toxicology studies will be critical next steps in its preclinical development program.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
